2-Phenyl-6H-1,3-thiazine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-6H-1,3-thiazine-5-carbaldehyde is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde typically involves the condensation of imidazole-2-thiones with various acyl chlorides. For example, imidazole-2-thiones can react with 3-aryl-2-propenoyl chlorides or acryloyl chloride in the presence of pyridine to form the desired thiazine derivatives . The reaction conditions often include mild temperatures and the use of solvents like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6H-1,3-thiazine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-Phenyl-6H-1,3-thiazine-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine core structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds are known for their antimycobacterial activity and are structurally related to 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a phenyl group and an aldehyde functional group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
72856-34-9 |
---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-phenyl-6H-1,3-thiazine-5-carbaldehyde |
InChI |
InChI=1S/C11H9NOS/c13-7-9-6-12-11(14-8-9)10-4-2-1-3-5-10/h1-7H,8H2 |
InChI Key |
PTXAQCIPEBWGKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CN=C(S1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.